4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring two distinct structural motifs: a 2,5-dioxopyrrolidinyl group and a 6-methoxybenzothiazol moiety. The 2,5-dioxopyrrolidinyl group is a lactam ring that may influence metabolic interactions, while the 6-methoxybenzothiazol substituent could modulate solubility or target binding. This compound’s structural uniqueness positions it as a candidate for bioprocessing optimization, though empirical data on its biological effects remain unexplored in the provided literature.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-13-6-7-14-15(10-13)27-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYCDNFZKWTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base.
Formation of the Benzamide Core: The benzamide core can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base.
Attachment of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, modulator, or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
MPPB and Pyrrole Derivatives
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) shares the 2,5-dioxopyrrolidinyl group with the target compound but replaces the 6-methoxybenzothiazol with a 2,5-dimethylpyrrole ring. Key findings from MPPB studies include:
- Enhanced mAb Production : MPPB increased mAb concentration by 171% and cell-specific productivity by 202% in rCHO cultures compared to controls .
- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety was critical for activity. Alkylpyrrole derivatives (e.g., compounds 2, 9–14) showed 1.4–7.8× higher productivity but reduced cell viability (<50%), except for 2,5-dimethylpyrrole (compound 13), which maintained viability >80% .
- Metabolic Effects : MPPB suppressed cell growth but elevated intracellular ATP levels and glucose uptake rates, suggesting enhanced energy metabolism .
Table 1: Activity of Selected Pyrrole Derivatives in rCHO Cultures
| Compound ID | Substituent | Relative Productivity (vs. Control) | Cell Viability (%) |
|---|---|---|---|
| 2 | Alkylpyrrole | 1.4× | <50 |
| 13 | 2,5-Dimethylpyrrole | 7.8× | >80 |
| MPPB | 2,5-Dimethylpyrrole | 202% increase | >80 |
Benzothiazol-Containing Analogs
Several benzothiazol-linked benzamides are structurally related to the target compound but differ in substituents:
- 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (): Replaces the dioxopyrrolidinyl group with fluorine.
Table 2: Structural Comparison of Benzamide Derivatives
Hypothetical Impact of Substituents
- 2,5-Dioxopyrrolidinyl vs. Pyrrole : The lactam ring in the target compound may offer greater metabolic stability compared to MPPB’s pyrrole, but its effect on mAb production remains untested.
- 6-Methoxybenzothiazol vs. Dimethylpyrrole : The benzothiazol group’s electron-rich aromatic system could alter binding affinity or solubility, but the absence of methoxy-substituted analogs in rCHO studies precludes direct comparisons.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide , often referred to as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.37 g/mol |
| CAS Number | Not specified in the current literature |
Structural Components
The compound features:
- A benzamide core , which is known for various biological activities.
- A thiazole ring , contributing to its pharmacological properties.
- A pyrrolidine moiety , which often enhances biological activity through improved binding to target sites.
The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways associated with tumor growth and inflammation.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have shown inhibitory effects against various cancer cell lines, including:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to antitumor effects, compounds in this class have demonstrated anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
Study 1: Antitumor Efficacy
A study focused on a series of benzothiazole derivatives, including our compound of interest, found that they exhibited potent antitumor activity against breast cancer cell lines. The combination of these compounds with standard chemotherapy agents showed enhanced efficacy.
Study 2: In Vivo Testing
In vivo studies on animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors.
Q & A
Q. How can researchers optimize the synthetic yield of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer : The compound can be synthesized via a multi-step route involving:
Amide coupling : React 6-methoxy-1,3-benzothiazol-2-amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under nitrogen, as demonstrated in analogous benzothiazole-amide syntheses .
Reaction monitoring : Use TLC (silica gel, eluent: ethyl acetate/hexane 1:1) to track progress.
Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials. Yield optimization (~70–85%) is achievable by controlling stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and reflux duration (6–8 hours) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for CH3O), benzothiazole protons (δ ~7.2–8.3 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm in 13C) .
- FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C-S vibrations (~680–720 cm⁻¹) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: ~58.3%, N: ~10.7%) .
Advanced Research Questions
Q. How do crystallographic packing interactions influence the stability of this compound?
Methodological Answer : X-ray diffraction studies on analogous benzothiazole-amides reveal that:
- Classical hydrogen bonds (e.g., N–H···N between the amide NH and thiazole N) form centrosymmetric dimers, enhancing thermal stability .
- Non-classical interactions (e.g., C–H···O/F) further stabilize crystal packing. For example, C4–H4···O3 interactions in related structures reduce lattice entropy, as observed in Acta Cryst. data .
- Practical implication : Optimize crystallization solvents (e.g., methanol) to favor dense packing, improving shelf-life .
Q. How can researchers resolve contradictory bioactivity data in different assay systems?
Methodological Answer : Contradictions may arise from:
Solubility differences : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based vs. enzyme assays .
Metabolic stability : Perform hepatic microsome assays (e.g., human/rat) to identify rapid degradation pathways. For instance, pyrrolidinone rings in related compounds are prone to hydrolysis under physiological pH .
Target specificity : Validate off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) to distinguish true activity from assay artifacts .
Q. What strategies are effective for SAR studies on the benzothiazole and pyrrolidinone moieties?
Methodological Answer :
- Benzothiazole modifications : Replace 6-methoxy with electron-withdrawing groups (e.g., Cl, NO2) to enhance π-stacking with aromatic residues in target proteins. For example, 5-nitro substitution in nitazoxanide analogs improves PFOR enzyme inhibition .
- Pyrrolidinone substitutions : Introduce methyl groups at the 3-position to reduce steric hindrance while maintaining hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) can predict binding poses before synthesis .
- Biological validation : Test derivatives in orthogonal assays (e.g., fluorescence polarization for binding, MIC for antimicrobial activity) to correlate structural changes with functional outcomes .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under physiological conditions?
Methodological Answer :
pH-dependent degradation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor via HPLC (C18 column, UV detection at 254 nm) for 24–72 hours. Pyrrolidinone rings typically degrade fastest at alkaline pH .
Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 1–4 weeks. Use DSC/TGA to quantify polymorphic transitions or decomposition .
Q. What statistical approaches are suitable for analyzing dose-response discrepancies?
Methodological Answer :
- Hill slope analysis : Fit dose-response curves (e.g., IC50) using nonlinear regression (GraphPad Prism) to assess cooperativity. A slope ≠1 suggests allosteric binding or multiple active conformations .
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points caused by compound precipitation or assay edge effects.
Mechanistic & Structural Studies
Q. How can researchers confirm the compound’s mechanism of action as a PFOR enzyme inhibitor?
Methodological Answer :
Enzyme kinetics : Perform Michaelis-Menten assays with purified PFOR. A competitive inhibition pattern (increased Km, unchanged Vmax) indicates direct binding to the substrate site .
X-ray crystallography : Co-crystallize the compound with PFOR (PDB: 1B5O homolog) to resolve binding interactions. The benzothiazole moiety is expected to occupy the flavin-binding pocket .
Q. What computational tools predict metabolite formation from the pyrrolidinone ring?
Methodological Answer :
- In silico metabolism : Use GLORY (https://nerdd.zbh.uni-hamburg.de/ ) or SyGMa to simulate Phase I/II metabolism. Pyrrolidinone is predicted to undergo hydrolysis to a γ-aminobutyric acid derivative .
- LC-MS validation : Compare predicted metabolites with experimental HRMS data (ESI+, m/z 100–1000) from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
